5-bromo-N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide
Overview
Description
5-bromo-N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a bromine atom at the 5th position of the naphthalene ring, a chlorine atom at the 4th position, and a nitro group at the 3rd position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide can be achieved through a multi-step process involving the following key steps:
Bromination: The naphthalene ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Nitration: The phenyl ring is nitrated at the 3rd position using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The phenyl ring is chlorinated at the 4th position using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The carboxylic acid group on the naphthalene ring is converted to a carboxamide group by reacting with an amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Sulfuric acid or nitric acid under controlled temperature conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Hydroxyl Derivatives: Oxidation of the amide group can result in hydroxyl derivatives.
Scientific Research Applications
5-bromo-N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro, chloro, and bromo groups can enhance its binding affinity and specificity towards certain biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-4-nitrophenyl)naphthalene-1-carboxamide
- 5-bromo-N-(4-chloro-2-nitrophenyl)naphthalene-1-carboxamide
- 5-bromo-N-(4-chloro-3-methylphenyl)naphthalene-1-carboxamide
Uniqueness
5-bromo-N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide is unique due to the specific positioning of the bromine, chlorine, and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
5-bromo-N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-14-6-2-3-11-12(14)4-1-5-13(11)17(22)20-10-7-8-15(19)16(9-10)21(23)24/h1-9H,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQGIMSKRHVQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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